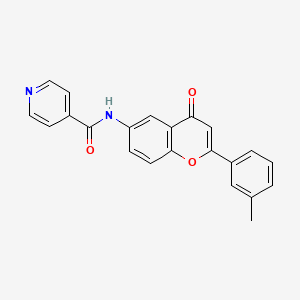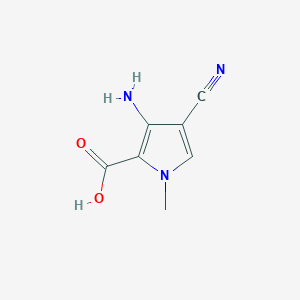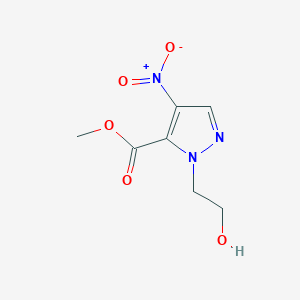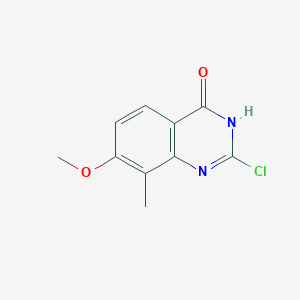
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one has been found to exhibit potent biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, the compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one in lab experiments is its potent pharmacological activity. The compound has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. In vitro and in vivo studies have shown that the compound can cause cytotoxicity and apoptosis in various cell lines, suggesting that it may have toxic effects on normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one. One of the most promising directions is the development of new drugs based on the compound. The potent pharmacological activity of the compound makes it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another direction for future research is the elucidation of the molecular mechanism of action of the compound. The exact mechanism by which the compound exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate the molecular pathways involved. Finally, future research can focus on the optimization of the synthesis method for the compound, with the goal of improving the yield and reducing the potential toxicity.
Wissenschaftliche Forschungsanwendungen
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and DNA topoisomerase, which plays a crucial role in DNA replication and repair.
Eigenschaften
IUPAC Name |
2-chloro-7-methoxy-8-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7(15-2)4-3-6-8(5)12-10(11)13-9(6)14/h3-4H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRAEZTYQSUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-methoxy-8-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)

![4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3305489.png)
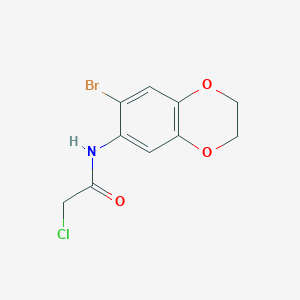
![5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305507.png)



